Triptolidenol

描述

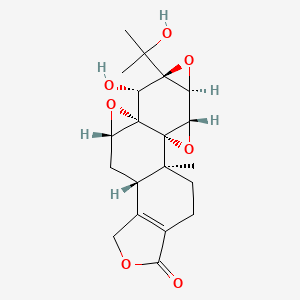

Structure

3D Structure

属性

CAS 编号 |

99694-86-7 |

|---|---|

分子式 |

C20H24O7 |

分子量 |

376.4 g/mol |

IUPAC 名称 |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-(2-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O7/c1-16(2,23)19-12(26-19)13-20(27-13)17(3)5-4-8-9(7-24-14(8)21)10(17)6-11-18(20,25-11)15(19)22/h10-13,15,22-23H,4-7H2,1-3H3/t10-,11-,12-,13-,15-,17-,18+,19-,20+/m0/s1 |

InChI 键 |

APBNDXHFQWSYOS-KSYZUNFVSA-N |

SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

手性 SMILES |

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5O)(O7)C(C)(C)O)O4)COC3=O |

规范 SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

其他CAS编号 |

99694-86-7 |

产品来源 |

United States |

Isolation and Advanced Structural Elucidation Methodologies for Triptolidenol

Comprehensive Spectroscopic Techniques for Structural Analysis

The precise structural characterization of triptolidenol is a multi-faceted process that relies on a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor, providing complementary information that, when pieced together, reveals the complete and unambiguous structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional and two-dimensional experiments, it is possible to identify individual atoms, their chemical environments, and their connectivity within the this compound structure.

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in this compound.

The ¹H NMR spectrum reveals the chemical shifts, integration (number of protons), and coupling patterns for all the hydrogen atoms in the molecule. These signals provide initial clues about the electronic environment of each proton.

The ¹³C NMR spectrum displays signals for each unique carbon atom, with their chemical shifts indicating their functional group and hybridization state. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp, singlet peaks for each carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By varying the pulse angle (e.g., DEPT-45, DEPT-90, and DEPT-135), carbons can be sorted by the number of attached protons, which greatly aids in the assignment of the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | DEPT-135 |

| 1 | 32.2 | 1.85 (m), 1.65 (m) | CH₂ (negative) |

| 2 | 25.8 | 2.10 (m), 1.95 (m) | CH₂ (negative) |

| 3 | 124.7 | - | C (absent) |

| 4 | 163.1 | - | C (absent) |

| 5 | 43.4 | 2.50 (d, 8.5) | CH (positive) |

| 6 | 28.1 | 1.90 (m), 1.75 (m) | CH₂ (negative) |

| 7 | 65.4 | 4.60 (d, 3.0) | CH (positive) |

| 8 | 140.2 | - | C (absent) |

| 9 | 176.0 | - | C (absent) |

| 10 | 38.1 | - | C (absent) |

| 11 | 60.5 | 3.55 (s) | CH (positive) |

| 12 | 58.2 | 3.70 (d, 2.5) | CH (positive) |

| 13 | 75.1 | - | C (absent) |

| 14 | 55.3 | 4.20 (s) | CH (positive) |

| 15 | 72.8 | - | C (absent) |

| 16 | 27.3 | 1.45 (s) | CH₃ (positive) |

| 17 | 22.1 | 1.30 (s) | CH₃ (positive) |

| 18 | 68.9 | 4.84 (d, 12.5), 4.75 (d, 12.5) | CH₂ (negative) |

| 19 | 18.2 | 1.15 (s) | CH₃ (positive) |

| 20 | 15.6 | 0.93 (s) | CH₃ (positive) |

Note: This table is a representative example based on data for related diterpenoids and is for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton spin systems within the molecule, such as adjacent CH-CH or CH-CH₂ fragments. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is a powerful tool for definitively assigning the chemical shift of a carbon atom based on the chemical shift of its attached proton(s). emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.edu These correlations are critical for connecting the spin systems identified by COSY and for establishing the connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. sdsu.edursc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The correlations seen in a NOESY spectrum are due to the Nuclear Overhauser Effect (NOE) and are invaluable for determining the stereochemistry and three-dimensional conformation of the this compound molecule.

Table 2: Key HMBC and COSY Correlations for this compound Structure Elucidation

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

| H-5 (2.50) | H-6 (1.90, 1.75) | C-4, C-6, C-7, C-10 |

| H-7 (4.60) | H-6 (1.90, 1.75) | C-5, C-8, C-9 |

| H-11 (3.55) | H-12 (3.70) | C-9, C-10, C-12, C-13 |

| H-12 (3.70) | H-11 (3.55) | C-11, C-13, C-14 |

| H-19 (1.15) | - | C-3, C-4, C-5, C-10 |

| H-20 (0.93) | - | C-1, C-5, C-9, C-10 |

Note: This table is a representative example based on data for related diterpenoids and is for illustrative purposes.

One-Dimensional (1D) NMR (e.g., 1H, 13C, DEPT)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of this compound, as well as structural information based on its fragmentation patterns.

HRESIMS is a soft ionization technique that allows for the highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.org For this compound, this technique can provide the exact mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The high resolution of the instrument allows for the calculation of a unique elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule and distinguishing it from other compounds with the same nominal mass. semanticscholar.org

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 377.1600 | 377.1598 | C₂₀H₂₅O₇ |

| [M+Na]⁺ | 399.1419 | 399.1417 | C₂₀H₂₄O₇Na |

Note: This table is a representative example. The observed m/z values are hypothetical but reflect the high accuracy of HRESIMS.

Tandem mass spectrometry, or MS/MS, involves the selection of a specific precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). libretexts.orglibretexts.org The resulting product ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and structural motifs. mdpi.comacdlabs.com By analyzing the neutral losses and the m/z values of the fragment ions, researchers can piece together parts of the this compound structure, providing data that is complementary to the connectivity information obtained from NMR. researchgate.net This technique is particularly useful for confirming the core ring structure and the nature and location of substituents.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.net This technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise mapping of their spatial coordinates.

For a molecule like this compound, which possesses multiple chiral centers, confirming the absolute stereochemistry is crucial for understanding its biological activity. The process involves growing a suitable crystal of this compound, which can sometimes be a challenging step for complex natural products. researchgate.net Once a crystal is obtained, it is exposed to a beam of X-rays. The way the X-rays are scattered by the electrons in the atoms creates a unique diffraction pattern.

The determination of the absolute configuration through X-ray crystallography is made possible by the phenomenon of anomalous dispersion. mit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). mit.edu By carefully analyzing these differences, the true handedness of the molecule can be established. While historically this required the presence of atoms heavier than oxygen, modern techniques and instrumentation have made it possible to determine the absolute configuration of molecules containing only lighter atoms, provided the crystal quality is high. mit.edu

In the context of compounds isolated from Tripterygium wilfordii, X-ray crystallography has been instrumental in elucidating the structures of various complex diterpenoids and sesquiterpenoids. For instance, the absolute configurations of novel dihydro‐β‐agarofuran sesquiterpenoid derivatives were determined using single-crystal X-ray diffraction analysis. researchgate.net This powerful technique provides the ultimate proof of structure and is considered the gold standard for absolute configuration assignment. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), offers a powerful and non-destructive alternative for assigning the absolute configuration of chiral molecules like this compound, especially when suitable crystals for X-ray analysis cannot be obtained. mdpi.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. mdpi.com

The stereochemical assignment of this compound using ECD involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a proposed absolute configuration. mdpi.com The process typically involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the this compound molecule.

Quantum Chemical Calculations: For each significant conformer, time-dependent density functional theory (TD-DFT) calculations are performed to predict the ECD spectrum. mdpi.com

Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final theoretical spectrum for a specific enantiomer. This theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

The reliability of this method has been demonstrated for numerous complex natural products. For example, the absolute configurations of new abietane (B96969) diterpenoid derivatives and highly oxygenated dihydro-β-agarofuran sesquiterpenoids isolated from Tripterygium wilfordii were successfully determined by comparing their experimental and calculated ECD spectra. researchgate.net In some cases, the ECD data is further supported by other chiroptical methods or chemical derivatization to enhance the certainty of the assignment. mdpi.comnih.gov

Analytical Methodologies for this compound Quantification in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, blood, and tissue is essential for pharmacokinetic and metabolic studies. lcms.cz Due to the typically low concentrations of this compound and the complexity of these matrices, highly sensitive and selective analytical methods are required. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the bioanalysis of a wide range of compounds, including this compound and other diterpenoids. researchgate.neteag.comperkinelmer.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. eag.com

LC-APCI-IT-MS-MS Techniques

Liquid chromatography-atmospheric pressure chemical ionization-ion trap-tandem mass spectrometry (LC-APCI-IT-MS-MS) is a specific and sensitive method that has been successfully applied to the quantification of related compounds like triptolide (B1683669) in human whole blood. researchgate.net APCI is an ionization technique suitable for a range of molecules, including those that are less polar. aocs.orgchromatographyonline.com In this method, the sample, after extraction from the biological matrix, is introduced into the LC system for separation. The eluent from the LC column is then directed to the APCI source, where the analyte molecules are ionized. aocs.org

The ion trap (IT) mass spectrometer then isolates the precursor ion of this compound (the molecular ion or a characteristic adduct). This isolated ion is then fragmented in the collision cell to produce specific product ions. By monitoring a specific transition from a precursor ion to a product ion (a technique known as selected reaction monitoring or SRM), a high degree of selectivity and sensitivity can be achieved. researchgate.net A study on triptolide demonstrated a linear calibration curve in the range of 0.5–100.0 ng/mL in human whole blood, with a lower limit of quantitation (LOQ) of 0.5 ng/mL. researchgate.net The intra- and inter-day precision were reported to be less than 8.6% and 11.7%, respectively, with extraction recoveries ranging from 81.5% to 88.1%. researchgate.net

| Parameter | Finding | Reference |

| Analyte | Triptolide | researchgate.net |

| Matrix | Human Whole Blood | researchgate.net |

| Method | LC-APCI-IT-MS-MS | researchgate.net |

| Linearity Range | 0.5–100.0 ng/mL | researchgate.net |

| Lower Limit of Quantitation (LOQ) | 0.5 ng/mL | researchgate.net |

| Intra-day RSD | < 8.6% | researchgate.net |

| Inter-day RSD | < 11.7% | researchgate.net |

| Extraction Recovery | 81.5% - 88.1% | researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS/MS. nih.gov The use of sub-2 µm particles in the UPLC column allows for faster separations without compromising efficiency. nih.gov This methodology is widely used for the quantification of various drugs and metabolites in biological matrices like plasma. nih.govmdpi.com

For the analysis of this compound, a UPLC-MS/MS method would typically involve protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma sample. nih.govchromatographyonline.com The sample is then injected into the UPLC system, where this compound is separated from other components on a reversed-phase column. The separated analyte then enters the mass spectrometer, which is usually a triple quadrupole instrument, for detection. thermofisher.comperkinelmer.com Quantification is achieved using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the ionization characteristics of this compound. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision. mdpi.com UPLC-MS/MS methods are known for their high sensitivity, often achieving lower limits of quantitation in the picogram per milliliter (pg/mL) range for various analytes in plasma. lcms.cz

| Feature | Description | Reference |

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | nih.gov |

| Stationary Phase | Sub-2 µm particles for high resolution and speed | nih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) | nih.govchromatographyonline.com |

| Detection | Triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) | thermofisher.comperkinelmer.com |

| Sensitivity | Capable of reaching low pg/mL levels | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex samples. nih.govresearchgate.net For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. wishartlab.com

The typical workflow for a GC-MS analysis of this compound in a biological matrix would involve extraction of the analyte, followed by a chemical derivatization step. wishartlab.com Common derivatization agents convert polar functional groups (like hydroxyl groups in this compound) into less polar, more volatile derivatives. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. japsonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification by comparing it to spectral libraries like the NIST library. researchgate.net For quantification, a specific ion is monitored (selected ion monitoring, SIM), which provides high sensitivity and selectivity. japsonline.com

While GC-MS can be a robust and reliable technique, the need for derivatization can add complexity to the sample preparation process. nih.govresearchgate.net

| Step | Description | Reference |

| Sample Preparation | Extraction from biological matrix (e.g., plasma, serum). | wishartlab.com |

| Derivatization | Chemical modification to increase volatility and thermal stability. | wishartlab.com |

| Separation | Gas chromatography separates the derivatized analyte from other components. | japsonline.com |

| Detection | Mass spectrometry provides identification based on mass spectrum and quantification via selected ion monitoring (SIM). | researchgate.netjapsonline.com |

Accelerator Mass Spectrometry (AMS) for Isotope Tracing in Biological Systems

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of measuring minute quantities of long-lived radioisotopes, such as carbon-14 (B1195169) (¹⁴C). wikipedia.orgescholarship.org This makes it an invaluable tool in biomedical research, particularly for "microdosing" studies, where pharmacokinetics and metabolism of a drug can be investigated in humans with doses so low they are pharmacologically inactive. nih.gov

While direct studies employing AMS for the specific analysis of this compound were not found in the reviewed literature, the extensive use of this technique for the closely related and structurally similar compound, triptolide, provides a strong basis for its applicability to this compound. nih.govnih.gov The principles and methodologies are directly transferable and would offer unprecedented insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology of a Potential ¹⁴C-Triptolidenol AMS Study:

A hypothetical AMS study to trace this compound in a biological system would involve the following key steps:

Radiolabeling: this compound would be chemically synthesized to incorporate a ¹⁴C atom at a metabolically stable position. This ensures that the radiolabel remains with the core molecule and its metabolites throughout their biological journey.

Administration: A microdose of ¹⁴C-triptolidenol, typically in the nanogram range, would be administered to the biological system, such as a laboratory animal model.

Sample Collection: Biological samples, including blood, plasma, urine, feces, and various tissues, would be collected at different time points. nih.gov

Sample Preparation and Analysis: The total ¹⁴C content in each sample would be quantified using AMS. This technique is capable of detecting attomole (10⁻¹⁸ mole) levels of ¹⁴C, offering sensitivity that is orders of magnitude greater than conventional methods like liquid scintillation counting. wikipedia.org For more detailed analysis, samples can be fractionated using techniques like high-performance liquid chromatography (HPLC) prior to AMS analysis to separate the parent compound from its metabolites. nih.gov

Research Findings from Analogous Triptolide Studies:

Studies on triptolide using sensitive LC-MS/MS methods, which share principles of mass spectrometry with AMS, have revealed important pharmacokinetic properties that would be further elucidated with AMS. For instance, triptolide is known to be extensively metabolized, and identifying and quantifying all metabolites is challenging with standard techniques. nih.gov AMS would enable a complete mass balance study, ensuring all administered radioactivity is accounted for, providing a comprehensive picture of this compound's fate in the body.

The table below illustrates the type of data that could be generated from an AMS study of ¹⁴C-triptolidenol, based on findings from triptolide pharmacokinetic studies.

Table 1: Hypothetical Pharmacokinetic Parameters of ¹⁴C-Triptolidenol Determined by AMS

| Parameter | Description | Expected Outcome Based on Triptolide Analogy |

| Cmax | Maximum plasma concentration | Low ng/mL range |

| Tmax | Time to reach maximum plasma concentration | Rapid, within 1-2 hours |

| AUC | Area under the plasma concentration-time curve | Provides a measure of total drug exposure |

| t₁/₂ | Elimination half-life | Short, indicating rapid clearance |

| Metabolite Profile | Identification and quantification of metabolites | Detection of hydroxylated and conjugated metabolites |

| Tissue Distribution | Concentration in various organs | Potential for accumulation in specific tissues |

Advanced Structural Elucidation of this compound:

The definitive structure of this compound has been established through a combination of advanced spectroscopic techniques. These methods are crucial for determining the compound's complex stereochemistry and connectivity.

Research has confirmed the structure of this compound using the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are fundamental for establishing the carbon-hydrogen framework and the connectivity between different parts of the molecule. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural clues. researchgate.netdntb.gov.ua

X-ray Crystallography: This technique provides the unambiguous three-dimensional structure of a molecule in its crystalline state, confirming the relative and absolute stereochemistry of all chiral centers. researchgate.net

The combined data from these analytical methods provides a complete and accurate structural description of this compound, which is essential for understanding its biological activity and for any further drug development efforts.

Biosynthesis and Metabolic Pathways of Triptolidenol

Precursor Identification and Initial Biosynthetic Steps

The foundation of triptolidenol is built from a common precursor in terpenoid synthesis, which is then cyclized and modified to form a key intermediate.

The biosynthesis of all diterpenoids, including this compound, begins with the linear C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.goviastate.edu GGPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov The formation of GGPP is a critical step, catalyzed by geranylgeranyl diphosphate synthase (GGPPS). nih.govresearchgate.net Research has identified multiple GGPPS genes in T. wilfordii, with GGPPS8 showing optimal efficiency in forming GGPP and its expression pattern correlating with triptolide (B1683669) production, suggesting its primary role in providing the precursor for diterpenoid biosynthesis in the plant's roots. nih.gov This C20 molecule serves as the substrate for the next class of enzymes, diterpene synthases, which initiate the cyclization cascade. nih.govnih.gov

Following the initial cyclization of GGPP, a series of reactions lead to the formation of a stable, aromatic abietane-type diterpene skeleton. Dehydroabietic acid has been identified and proposed as a key intermediate in the biosynthetic pathway leading to triptolide and its derivatives. mdpi.comresearchgate.netthno.org This hypothesis is supported by the detection of dehydroabietic acid in T. wilfordii cell cultures and the successful demonstration of its semi-synthetic conversion to triptolide. mdpi.com The pathway to dehydroabietic acid involves the initial formation of miltiradiene (B1257523), which can spontaneously aromatize to dehydroabietadiene, followed by oxidation to form dehydroabietic acid. mdpi.comresearchgate.net The confirmation of dehydroabietic acid as an intermediate provides a crucial stepping stone for elucidating the subsequent downstream modifications required to produce this compound. researchgate.netthno.org

Role of Geranylgeranyl Diphosphate (GGPP) in Diterpenoid Biosynthesis

Enzymatic Conversions in this compound Biosynthesis

The conversion of the basic diterpene skeleton into the highly functionalized this compound molecule is accomplished by two major classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases.

Diterpene synthases (diTPSs) are responsible for the initial cyclization of the linear GGPP precursor into various cyclic diterpene skeletons. nih.govmdpi.com These enzymes are categorized into two main classes. Class II diTPSs, belonging to the TPS-c subfamily, catalyze the initial protonation-initiated cyclization of GGPP into a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govmdpi.com Class I diTPSs, from the TPS-e/f subfamily, then utilize this intermediate, cleaving the diphosphate group to initiate further cyclization and rearrangement, ultimately forming the diverse hydrocarbon backbones of diterpenoids. nih.govmdpi.com

In T. wilfordii, a specific pair of diTPSs, TwTPS9 (a class II diTPS) and TwTPS27 (a class I diTPS), have been shown to work in tandem to convert GGPP into the abietane-type olefin miltiradiene, a direct precursor to dehydroabietic acid. mdpi.comosti.gov Interestingly, TwTPS27 is phylogenetically distant from established diTPSs and is more closely related to monoterpene synthases of the TPS-b subfamily, suggesting a case of neo-functionalization where it evolved to act as a diTPS. osti.gov

Table 1: Key Diterpene Synthases in the this compound Pathway

| Enzyme Name | Enzyme Class/Subfamily | Function | Precursor | Product |

| TwTPS9 | Class II diTPS (TPS-c) | Initial cyclization | Geranylgeranyl Diphosphate (GGPP) | Copalyl Diphosphate (CPP) |

| TwTPS27 | Class I diTPS (TPS-b) | Secondary cyclization/rearrangement | Copalyl Diphosphate (CPP) | Miltiradiene |

Following the creation of the core diterpene skeleton, cytochrome P450-dependent monooxygenases (CYPs) play a critical role in the subsequent functionalization steps. iastate.edumdpi.com These enzymes are responsible for introducing hydroxyl, carboxyl, and epoxy groups through a series of oxidative reactions, which dramatically increases the structural complexity and biological activity of the molecules. researchgate.net In the triptolide pathway, the CYP enzyme CYP728B70 has been identified as the catalyst for the multi-step oxidation of the C-18 methyl group of miltiradiene to produce dehydroabietic acid. nih.govthno.orgsciengine.comresearchgate.net The hydroxylation steps are particularly crucial for producing the final bioactive compounds.

This compound is specifically defined by a hydroxyl group at the C-15 position of the triptolide structure. researchgate.netresearchgate.net The enzymatic step responsible for this specific modification has been a subject of investigation. Research has led to the identification of a novel cytochrome P450 from T. wilfordii, named CYP81AM1 . researchgate.netnih.gov This enzyme has been shown to specifically catalyze the C-15 hydroxylation of dehydroabietic acid to form 15-hydroxydehydroabietic acid. nih.gov This reaction is a pivotal step in the branch of the pathway leading to 15-hydroxylated diterpenoids like this compound. researchgate.netresearchgate.net In vitro enzymatic assays and in vivo feeding studies in yeast confirmed this function, marking the first time a CYP81 family enzyme has been implicated in the hydroxylation of an abietane (B96969) diterpenoid. nih.gov Molecular docking studies suggest that the carboxyl group on dehydroabietic acid is important for the enzyme's catalytic activity. nih.gov

Table 2: Key Cytochrome P450 Enzymes in the this compound Pathway

| Enzyme Name | Enzyme Family | Function | Precursor | Product |

| CYP728B70 | CYP728 | C-18 oxidation | Miltiradiene | Dehydroabietic Acid |

| CYP81AM1 | CYP81 | C-15 hydroxylation | Dehydroabietic Acid | 15-hydroxydehydroabietic acid |

Cytochrome P450 Monooxygenases (CYPs) and Their Specific Hydroxylations

C-2 Hydroxylation (e.g., CYP72D19)

A key modification in the biosynthesis of abietane-type diterpenoids in Tripterygium wilfordii is the hydroxylation at the C-2 position. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme CYP72D19. nih.govx-mol.net Research has successfully cloned and characterized this enzyme, demonstrating its specific role in the C-2 hydroxylation of dehydroabietic acid, which is a confirmed intermediate in the biosynthetic pathway leading to triptolide and related compounds. nih.govx-mol.netresearchgate.netcolab.ws

The functionality of CYP72D19 represents the first characterization of a gene in the CYP72D subfamily. nih.govx-mol.net Studies involving molecular docking and site-directed mutagenesis have identified specific amino acid residues, such as L386, L387, and I493, located near the enzyme's active pocket. x-mol.netresearchgate.netproquest.com These residues are crucial for the enzyme's catalytic activity, suggesting that steric hindrance plays a significant role in its function. nih.govx-mol.netresearchgate.net CYP72D19 has also shown the ability to catalyze the hydroxylation of various other abietane-type diterpenoids that possess a benzene (B151609) ring. nih.gov This provides critical genetic elements for understanding the formation of 2-hydroxyl abietane-type natural products. nih.gov The stereochemistry of such hydroxylation reactions is highly specific, typically involving the direct replacement of a hydrogen atom with a hydroxyl group with retention of configuration. nih.govnih.gov

Epoxidation and Lactone Formation Enzymes

The structure of this compound is characterized by epoxide groups and a lactone ring, which are formed in the later stages of the biosynthetic pathway through oxidative modifications of the diterpene scaffold. researchgate.netresearchgate.net Triptolide, a closely related and extensively studied compound, is a diterpene tri-epoxide, highlighting the importance of epoxidation reactions. biorxiv.org

While the complete enzymatic sequence for the epoxidation and lactone formation leading specifically to this compound is still being fully elucidated, several key enzymes involved in oxidative steps have been identified. A cytochrome P450, CYP728B70, has been shown to catalyze the oxidation of a methyl group to a carboxylic acid moiety on dehydroabietic acid, a critical step in the pathway. nih.govresearchgate.net Furthermore, research into the biosynthesis of the related compound triptonide (B1683670) has revealed that the co-expression of a specific T. wilfordii cytochrome b5 (Twcytb5-A) can significantly increase product yield in heterologous systems, suggesting its role as a potential electron donor or modulator for the P450 enzymes involved in these oxidative reactions. colab.ws The formation of the characteristic three-epoxide system and the unsaturated lactone ring likely involves a cascade of reactions catalyzed by multiple, highly specific cytochrome P450 monooxygenases. colab.wsbiorxiv.org

Genetic Elements and Regulatory Mechanisms in Biosynthesis

The biosynthesis of this compound is controlled by a complex network of genes and regulatory factors that govern the expression of the necessary enzymes.

Identification and Characterization of Biosynthetic Genes (e.g., TwCPS1/4, TwMS1/2)

The foundation of the this compound backbone is laid by diterpene synthases (diTPSs). The biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.govthno.org In T. wilfordii, a pair of diTPSs, a class II diTPS (TwTPS9, a copalyl diphosphate synthase) and a class I diTPS (TwTPS27, a miltiradiene synthase), work sequentially. nih.govosti.gov TwTPS9 first cyclizes GGPP to form the intermediate copalyl diphosphate (CPP). researchgate.net Subsequently, TwTPS27 acts on CPP to produce the abietane olefin miltiradiene. nih.govosti.gov Feeding studies with T. wilfordii suspension cells have confirmed that miltiradiene is a precursor to triptolide, and RNA interference (RNAi) targeting these diTPS genes led to a decrease in triptolide production, confirming their essential role in the pathway. nih.govresearchgate.net

Beyond the initial cyclization, a suite of tailoring enzymes, primarily from the cytochrome P450 family, modify the miltiradiene scaffold. As mentioned, CYP728B70 catalyzes an early oxidation step. nih.govfrontiersin.org More recently, a tandemly duplicated cluster of CYP82D genes has been identified, with two members, CYP82D274 and CYP82D263, characterized as 14-hydroxylases that are critical for adding the hydroxyl group at the C-14 position, a feature important for the bioactivity of many of these diterpenoids. nih.govresearchgate.net

| Gene Name(s) | Enzyme Class | Function in this compound/Triptolide Pathway | References |

| TwTPS7/9 | Diterpene Synthase (Class II) | Converts Geranylgeranyl Diphosphate (GGPP) to Copalyl Diphosphate (CPP). | nih.govresearchgate.netnih.gov |

| TwTPS27 | Diterpene Synthase (Class I) | Converts Copalyl Diphosphate (CPP) to miltiradiene. | nih.govosti.govnih.gov |

| CYP728B70 | Cytochrome P450 | Catalyzes oxidation of the C18-methyl group of dehydroabietic acid. | nih.govresearchgate.netfrontiersin.org |

| CYP72D19 | Cytochrome P450 | Catalyzes C-2 hydroxylation of abietane-type diterpenoids. | nih.govx-mol.netresearchgate.net |

| CYP82D274/263 | Cytochrome P450 | Catalyze C-14 hydroxylation. | nih.govresearchgate.net |

Transcriptional Regulation of Pathway Enzymes

The expression of biosynthetic genes is tightly controlled by various transcription factors (TFs). In T. wilfordii, several TF families have been implicated in regulating triptolide and this compound production.

Two homologous MYC2 transcription factors, TwMYC2a and TwMYC2b, have been identified as negative regulators of the pathway. nih.govmdpi.com These TFs, which belong to the bHLH superfamily, bind to specific motifs (E-box and T/G-box) in the promoters of the miltiradiene synthase genes (TwTPS27a and TwTPS27b), thereby inhibiting their expression. nih.gov Silencing these TwMYC2 genes using RNAi resulted in the upregulation of key biosynthetic genes and a significant increase in triptolide accumulation. nih.govmdpi.com

Conversely, members of the WRKY transcription factor family appear to act as positive regulators. x-mol.net A genome-wide analysis identified 95 TwWRKY genes in T. wilfordii. x-mol.netnih.gov Through correlation analysis of gene expression and metabolite accumulation across different tissues, 32 of these TwWRKY genes were selected as potential regulators of triptolide biosynthesis. x-mol.netnih.govresearchgate.net The expression of these genes often increases following induction by methyl jasmonate (MeJA), a plant hormone known to trigger secondary metabolite production. nih.govx-mol.net

| Transcription Factor | Family | Regulatory Role | Target Genes (Example) | References |

| TwMYC2a / TwMYC2b | bHLH | Negative Regulator | TwTPS27a / TwTPS27b | nih.govmdpi.comresearchgate.net |

| Multiple TwWRKYs | WRKY | Potential Positive Regulators | Triptolide biosynthetic pathway genes | x-mol.netnih.govresearchgate.net |

Gene Clustering and Organization

In many plant species, genes for a specific metabolic pathway are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). maxapress.com This arrangement facilitates the co-regulation and inheritance of the entire pathway. In T. wilfordii, evidence of gene clustering has been discovered for the triptolide pathway. maxapress.com

A notable example is the discovery of a 133 kb region on chromosome 12 that contains a tandemly duplicated cluster of 11 CYP82D genes. nih.govresearchgate.net This cluster includes CYP82D274 and CYP82D263, the two identified 14-hydroxylases. nih.govresearchgate.net The genomic organization of these related genes in close proximity strongly suggests their coordinated role in the oxidative modification of the triptolide precursor. maxapress.com The evolution of the T. wilfordii genome, which includes a recent whole-genome triplication event, has likely influenced the copy number and organization of genes involved in the biosynthesis of these complex diterpenoids. researchgate.netnih.gov

Biotechnological Approaches for Biosynthesis and Production

Due to the low abundance of this compound and related compounds in the native plant, biotechnological production methods are being actively explored as a sustainable alternative to extraction. thno.orgmdpi.com These strategies primarily involve metabolic engineering in either the native plant cells or in heterologous microbial hosts. nih.govnih.gov

One major approach is the use of heterologous expression systems, particularly the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana. frontiersin.orgmdpi.comsemanticscholar.org Researchers have successfully reconstituted parts of the biosynthetic pathway in these hosts. For instance, the diterpene intermediate dehydroabietic acid has been produced in engineered yeast by expressing the relevant diterpene synthases from T. wilfordii and a cytochrome P450 from another plant species. mdpi.comsemanticscholar.org These platforms provide a scalable system for producing pathway intermediates and for testing candidate genes to elucidate the remaining unknown steps of the pathway. nih.govmdpi.com

Another strategy focuses on enhancing production within T. wilfordii itself using cell and tissue cultures, such as hairy root cultures. nih.gov Metabolic engineering techniques are applied to overexpress key rate-limiting enzymes. For example, overexpressing TwTPS9 and TwTPS27 individually in hairy roots increased triptolide content, while co-expressing both genes resulted in a more significant, 2.72-fold increase compared to the control. nih.gov Further enhancements have been achieved by also overexpressing upstream genes like TwGGPPS and TwDXS. nih.gov Additionally, the use of elicitors like methyl jasmonate (MeJA) in suspension cell cultures has been shown to boost the production of these compounds significantly. thno.org

Metabolic Engineering of Heterologous Systems (e.g., Saccharomyces cerevisiae, E. coli)

The metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, has become a primary strategy for the heterologous production of this compound precursors. mdpi.comresearchgate.net Yeast is a favored chassis organism due to its robustness, well-characterized genetics, and its native mevalonate (MVA) pathway, which produces the necessary precursors IPP and DMAPP. nih.govmdpi.com

Engineering efforts in S. cerevisiae typically focus on several key areas:

Enhancing Precursor Supply: The natural output of the MVA pathway is geared towards sterol biosynthesis, making the precursor GGPP a minor byproduct. rsc.org To channel more carbon towards diterpenoid production, multiple genes in the MVA pathway are often overexpressed. mdpi.com Strategies include overexpressing a truncated version of HMG-CoA reductase (tHMGR) and a mutated global regulatory factor (upc2.1) to increase the pool of farnesyl diphosphate (FPP). nih.gov Furthermore, improving the supply of GGPP is achieved by overexpressing GGPP synthase (GGPPS), sometimes as a fusion protein with FPP synthase (ERG20) to enhance catalytic efficiency. nih.govebi.ac.uknih.gov

Reconstructing the Diterpene Backbone Pathway: Genes from Tripterygium wilfordii responsible for the initial cyclization steps are introduced into the engineered yeast. The diterpene synthases TwTPS9 and TwTPS27 work in tandem to convert GGPP into the key intermediate miltiradiene. mdpi.comnih.gov In some cases, functionally similar enzymes from other plants, such as copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) from Salvia miltiorrhiza, are used to produce miltiradiene. nih.govnih.gov

Introducing Downstream Modification Enzymes: The subsequent oxidative steps are crucial for creating the final product. This requires the heterologous expression of specific plant cytochrome P450 enzymes (CYPs) and their essential redox partners, cytochrome P450 reductases (CPRs). thno.orgnih.gov For instance, co-expression of the diterpene synthases with PsCYP720B4 from Sitka spruce in an engineered yeast strain led to the production of dehydroabietic acid, a key intermediate. mdpi.comnih.gov Further research has identified specific CYPs from T. wilfordii, such as CYP728B70 and members of the CYP82D family, that catalyze critical hydroxylation and oxidation steps in the pathway. nih.govexlibrisgroup.comsciengine.com

While S. cerevisiae is the most common host, Escherichia coli is also a viable platform for producing terpenoids. mdpi.com E. coli utilizes the methyl-D-erythritol phosphate (MEP) pathway for precursor synthesis, though the MVA pathway can be heterologously expressed to boost production. mdpi.com Although less specific research has been published on producing this compound precursors in E. coli compared to yeast, the general principles of metabolic engineering—enhancing precursor flux, expressing pathway enzymes, and optimizing fermentation conditions—are applicable. nih.govresearchgate.net

Table 1: Examples of Engineered Saccharomyces cerevisiae Strains for Precursor Production

| Strain Description | Key Genes Expressed | Product | Titer | Reference |

|---|---|---|---|---|

| Engineered for miltiradiene production | SmCPS, SmKSL | Miltiradiene | 4.2 mg/L | nih.gov |

| MVA pathway and GGPPS optimization | tHMGR, upc2.1, ERG20-BTS1 fusion, SaGGPS | Miltiradiene | 61.8 mg/L | nih.gov |

| Fed-batch fermentation of optimized strain | tHMGR, upc2.1, ERG20-BTS1 fusion, SaGGPS | Miltiradiene | 488 mg/L | nih.govresearchgate.net |

| Modular pathway engineering (MOPE) | SmCPS-SmKSL fusion, ERG20-BTS1 fusion | Miltiradiene | 365 mg/L | nih.gov |

| High-yield miltiradiene platform | Strengthened MVA pathway, engineered synthases | Miltiradiene | 6.4 g/L | acs.org |

| Production of dehydroabietic acid | TwTPS9, TwTPS27, PsCYP720B4, CPR | Dehydroabietic acid | Scalable in vivo production | mdpi.comnih.gov |

| Production of 14-hydroxy-dehydroabietic acid | CYP82D274, TwPOR3 | 14-hydroxy-dehydroabietic acid | 343.87 µg/L | nih.gov |

Synthetic Biology Strategies for Precursor and this compound Analog Production

Synthetic biology provides a powerful toolkit to design and construct novel biosynthetic pathways for producing not only natural precursors but also this compound analogs, which may possess unique properties. nih.gov These strategies often involve the assembly of multigene pathways and the fine-tuning of their expression to maximize product yield and minimize unwanted byproducts.

A key strategy is the heterologous reconstitution of the biosynthetic pathway in a microbial host. Researchers have successfully produced the triptolide analog, triptonide, in both Nicotiana benthamiana and S. cerevisiae. iastate.edu This was achieved by identifying and co-expressing a minimal set of four cytochrome P450s from T. wilfordii (from the CYP71BE and CYP82D subfamilies) that, together with the upstream miltiradiene-producing enzymes, constitute the core pathway to triptonide. iastate.edu This work demonstrated that co-expression of a specific cytochrome b5 from T. wilfordii could significantly enhance triptonide production in yeast, suggesting its role as an important auxiliary protein in the electron transfer chain for CYP enzymes. iastate.edu

Another successful approach has been the production of key pathway intermediates that can serve as substrates for either further biological conversion or semi-synthesis. Dehydroabietic acid, a proposed intermediate towards triptolide, was produced in yeast by expressing diterpene synthases from T. wilfordii (TwTPS9, TwTPS27) and a cytochrome P450 from Sitka spruce (PsCYP720B4). mdpi.comnih.gov This work also led to the production of a novel analog, miltiradienic acid. mdpi.com

Enzyme engineering and pathway optimization are central to these strategies. This includes:

Modular Pathway Engineering (MOPE): This involves assembling synthetic pathways from distinct, interchangeable genetic modules, which facilitates the rapid evaluation of different pathway variants and enzyme combinations to find the most efficient producers. nih.gov

Protein Fusion: To overcome issues of substrate diffusion and competition from side-pathways, enzymes that catalyze sequential steps can be physically fused. Fusions of diterpene synthases (SmCPS and SmKSL) and of precursor-supplying enzymes (ERG20 and BTS1) have been shown to significantly improve miltiradiene titers and reduce the accumulation of byproducts. ebi.ac.uknih.gov

Gene and Enzyme Discovery: Multi-omics approaches, integrating genomic, transcriptomic, and metabolomic data, have been instrumental in identifying the specific genes involved in the triptolide pathway. exlibrisgroup.comresearchgate.net This has led to the characterization of key CYPs, such as CYP728B70, which catalyzes the oxidation of dehydroabietic acid, and CYP82Ds, which are responsible for the critical C-14 hydroxylation step. nih.govexlibrisgroup.comsciengine.com

These synthetic biology efforts not only pave the way for the sustainable production of this compound and its known derivatives like tripdiolide (B192610) and triptriolide (B12953136) but also enable the creation of novel analogs for further research. nih.goviastate.eduebi.ac.ukacs.org

In Vitro Enzymatic Synthesis of Intermediates

While whole-cell biocatalysis in engineered microbes is the predominant approach for producing this compound precursors, in vitro enzymatic synthesis plays a critical role in discovering and characterizing the function of individual enzymes in the biosynthetic pathway. This method involves incubating a purified enzyme with its specific substrate under controlled conditions to confirm its catalytic activity and analyze the resulting product.

The functions of the diterpene synthases from T. wilfordii were confirmed through such methods. After expression and purification from E. coli, TwTPS7v2 and TwTPS9v2 were shown to convert GGPP to copalyl diphosphate (CPP), and TwTPS27v2 was confirmed to catalyze the subsequent conversion of CPP to miltiradiene. thno.org

Similarly, the characterization of the numerous cytochrome P450 enzymes involved in the pathway relies heavily on in vitro assays. To verify their function, candidate CYPs are typically co-expressed with a suitable NADPH-cytochrome P450 reductase (CPR) to ensure a sufficient supply of electrons for catalysis. thno.org The activity of four different TwCPR genes cloned from T. wilfordii was validated by pairing them with a known kaurene oxidase in an in vitro reaction. thno.org Subsequent in vitro assays using specific intermediates as substrates allow for the precise determination of the reaction catalyzed by each P450. For example, kinetic studies and in vivo assays demonstrated that CYP82D enzymes have the highest affinity for dehydroabietic acid among several potential intermediates, confirming their role in its subsequent modification. nih.gov These cell-free systems are indispensable for deconvoluting the complex network of oxidative reactions that lead from the simple miltiradiene hydrocarbon to the highly functionalized this compound molecule.

Molecular and Cellular Mechanisms of Action of Triptolidenol

Induction of Apoptosis in Cellular Systems

Triptolidenol is a potent inducer of apoptosis, a controlled and programmed process of cell death essential for tissue homeostasis. Its pro-apoptotic effects are mediated through a complex interplay of signaling cascades that converge on the activation of key executioner molecules and the disruption of cellular organelles.

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

A central mechanism by which this compound induces apoptosis is through the activation of the caspase cascade, a family of cysteine proteases that dismantle the cell from within. Research has shown that this compound treatment leads to the activation of the cytochrome c (cyt c)/caspase cascade signaling pathway. nih.govx-mol.netresearchgate.net This is a critical event in the intrinsic pathway of apoptosis.

Upon receiving an apoptotic stimulus, initiator caspases, such as caspase-9, are activated. Caspase-9 activation typically occurs through its recruitment to the apoptosome, a large protein complex formed in the cytoplasm following the release of cytochrome c from the mitochondria. wikipedia.orgnih.govplos.org Once activated, caspase-9 proceeds to cleave and activate executioner caspases, including caspase-3. mdpi.comd-nb.info Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. d-nb.info Studies on the related compound, triptolide (B1683669), have demonstrated the activation of caspase-3, caspase-8, and caspase-9 in various cancer cell lines, further supporting the critical role of this cascade in the apoptotic response. mdpi.comnih.govnih.gov

Modulation of Apoptotic Protein Expression (e.g., Bax upregulation, Bcl-2 downregulation)

The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions determines the cell's fate. While direct studies on this compound's specific effects on Bax and Bcl-2 are limited, research on the closely related compound triptolide provides significant insights.

Studies have shown that triptolide can modulate the expression of these proteins. For instance, in leukemic cells, triptolide treatment resulted in a decrease in the anti-apoptotic protein Mcl-1, while Bcl-2 and Bcl-xL levels remained unchanged. nih.gov Conversely, overexpression of Bcl-2 has been shown to suppress triptolide-induced apoptosis, highlighting the importance of this anti-apoptotic protein in counteracting the compound's effects. nih.gov In other cellular contexts, treatment with certain therapeutic agents has been shown to cause a downregulation of Bcl-2 and an upregulation of the pro-apoptotic protein Bax, shifting the balance towards cell death. archivesofmedicalscience.combrieflands.comnih.govnih.gov The ratio of Bax to Bcl-2 is often considered a key determinant of a cell's susceptibility to apoptosis. nih.gov

Table 1: Modulation of Apoptotic Protein Expression by Bioactive Compounds

| Compound/Treatment | Cell Line | Effect on Bcl-2 | Effect on Bax | Reference |

| Triptolide | OCI-AML3 (Leukemia) | No significant change | Not specified | nih.gov |

| Triptolide | HeLa | Overexpression attenuated apoptosis | Not specified | nih.gov |

| Isoliquiritigenin | T24 (Bladder Cancer) | Downregulation | Upregulation | archivesofmedicalscience.com |

This table includes findings from the related compound triptolide and other agents to illustrate the general mechanism of apoptotic protein modulation.

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

The mitochondria play a pivotal role in the intrinsic apoptotic pathway, acting as a central hub for death signaling. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial dysfunction. biorxiv.orgthermofisher.com Studies on triptolide have demonstrated that it can induce a decrease in the mitochondrial membrane potential in a dose-dependent manner. mdpi.comfrontiersin.org

The loss of ΔΨm is often associated with the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. thermofisher.comfree.frfrontiersin.orgresearchgate.netnih.govnih.gov The release of cytochrome c is a critical step, as it binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome and the activation of caspase-9. free.fr Research has confirmed that this compound activates the cytochrome c/caspase cascade signaling pathway, indicating that it initiates this mitochondrial-dependent apoptotic cascade. nih.govx-mol.netresearchgate.net

Table 2: Effect of Triptolide on Mitochondrial Parameters

| Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) | Cytochrome c Release | Reference |

| Gallbladder Cancer Cells (GBC-SD, SGC-996) | Decreased | Implied by caspase-9 activation | mdpi.com |

| Rat Leydig Cells | Depolarization | Implied by mitochondrial apoptosis pathway activation | frontiersin.org |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Not directly specified | Yes | nih.govx-mol.netresearchgate.net |

This table includes findings from studies on the related compound triptolide and this compound.

Induction of Endoplasmic Reticulum (ER) Stress Pathways (e.g., PERK/eIF2α)

The endoplasmic reticulum (ER) is a major site for protein synthesis, folding, and modification. An accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress. nih.govfrontiersin.orgrevespcardiol.orgmdpi.com To cope with this, the cell activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govfrontiersin.org

Studies on triptolide have shown that it can induce ER stress by activating key UPR signaling pathways. nih.gov One of the central pathways activated is the PKR-like ER kinase (PERK) pathway. nih.govrevespcardiol.org Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). mdpi.comnih.govplos.orgnih.gov Phosphorylation of eIF2α leads to a general attenuation of protein translation, reducing the protein load on the ER. mdpi.comnih.gov However, it also selectively promotes the translation of certain mRNAs, such as that for activating transcription factor 4 (ATF4), which can upregulate pro-apoptotic genes like CHOP. nih.govmdpi.com The activation of the PERK/eIF2α pathway by triptolide suggests that ER stress is a significant component of its mechanism of action, contributing to the induction of apoptosis. nih.gov

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound also exerts control over the cell cycle, the ordered sequence of events that leads to cell division. By interfering with the progression of the cell cycle, this compound can halt the proliferation of cells.

Induction of Cell Cycle Arrest (e.g., G0/G1 phase, S phase)

Cell cycle checkpoints are crucial for maintaining genomic integrity and ensuring that each phase of the cycle is completed correctly before the next one begins. This compound has been shown to induce cell cycle arrest, effectively pausing the division process. Specifically, research has demonstrated that this compound induces cell cycle arrest at the S phase in human clear cell renal cell carcinoma cells. nih.govx-mol.netresearchgate.net The S phase is the period of DNA synthesis, and arrest at this stage can be triggered by DNA damage or replication errors.

Studies on the related compound triptolide have revealed a broader range of effects on the cell cycle, with the specific phase of arrest often being cell-type dependent. In some cancer cell lines, triptolide has been shown to induce arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis phase. nih.govnih.govmdpi.com This G0/G1 arrest is often associated with the downregulation of key regulatory proteins such as cyclin D1, CDK4, and CDK6. nih.gov In other cell types, such as gallbladder cancer and human melanoma cells, triptolide has been found to cause S phase arrest. mdpi.comnih.gov

Table 3: this compound and Triptolide-Induced Cell Cycle Arrest

| Compound | Cell Line | Phase of Arrest | Reference |

| This compound | Clear Cell Renal Cell Carcinoma (ccRCC) | S phase | nih.govx-mol.netresearchgate.net |

| Triptolide | Colon Cancer (HCT116, HT29) | G1 phase | nih.gov |

| Triptolide | Airway Smooth Muscle Cells (ASMCs) | G0/G1 phase | nih.gov |

| Triptolide | Gallbladder Cancer (GBC-SD, SGC-996) | S phase | mdpi.com |

| Triptolide | Human Melanoma (A375.S2) | S phase | nih.gov |

Modulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression (e.g., Cyclin A2, D1, E1, CDK2, CDK4)

This compound has been shown to directly interfere with cell cycle regulation by modulating the expression of essential cyclins and cyclin-dependent kinases (CDKs). Research indicates that treatment with this compound (TPD) leads to cell cycle arrest in the S phase in a dose-dependent manner. worldscientific.com This cell cycle inhibition is attributed to a significant reduction in the protein expression levels of several key regulators.

In studies using human clear cell renal cell carcinoma (ccRCC) cell lines, specifically 786-O and ACHN, treatment with this compound resulted in a marked decrease in the expression of Cyclin A2, Cyclin D1, Cyclin E1, CDK2, and CDK4. worldscientific.comworldscientific.comnih.govresearchgate.net These proteins are crucial for the progression through different phases of the cell cycle. The coordinated downregulation of these molecules disrupts the normal cycle, leading to a halt in cell proliferation and tumor growth. worldscientific.comworldscientific.com

| Protein | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Cyclin A2 | 786-O, ACHN | Decreased Expression | worldscientific.comworldscientific.comnih.govresearchgate.net |

| Cyclin D1 | 786-O, ACHN | Decreased Expression | worldscientific.comworldscientific.comnih.govresearchgate.net |

| Cyclin E1 | 786-O, ACHN | Decreased Expression | worldscientific.comworldscientific.comnih.govresearchgate.net |

| CDK2 | 786-O, ACHN | Decreased Expression | worldscientific.comworldscientific.comnih.govresearchgate.net |

| CDK4 | 786-O, ACHN | Decreased Expression | worldscientific.comworldscientific.comnih.govresearchgate.net |

Interference with Transcriptional and DNA Repair Processes

The mechanism of action of this compound is closely linked to that of its well-studied parent compound, triptolide, which is a potent inhibitor of transcription.

Triptolide is known to be a powerful inhibitor of transcription mediated by RNA Polymerase II (Pol II). nih.govnih.gov It achieves this by inducing the proteasome-dependent degradation of RPB1, the largest subunit of Pol II. nih.gov This leads to a global shutdown of the transcription of most protein-coding genes. The observed widespread downregulation of proteins with short half-lives, such as the cyclins mentioned previously, following this compound treatment is consistent with an underlying mechanism involving the inhibition of Pol II-mediated transcription. researchgate.net

The primary molecular target of triptolide has been identified as the Xeroderma Pigmentosum group B (XPB) protein, which is a critical subunit of the general transcription factor TFIIH. nih.govnih.govdenistitovlab.orgmdpi.com Triptolide binds covalently to a cysteine residue in XPB, which inhibits its DNA-dependent ATPase activity. nih.govdenistitovlab.org The ATPase function of XPB is essential for unwinding the DNA at the promoter, a necessary step for the initiation of transcription by Pol II. nih.gov By inhibiting XPB, triptolide effectively stalls the entire transcription initiation complex, accounting for its broad transcriptional inhibitory effects. nih.govmdpi.com Given that this compound is a close structural analog of triptolide and demonstrates similar downstream effects like the suppression of NF-κB and cyclin expression, it is understood to operate through this same fundamental mechanism of targeting the XPB subunit of TFIIH.

The general transcription factor TFIIH plays a dual role in the cell; in addition to its function in transcription, it is also a key component of the nucleotide excision repair (NER) pathway. denistitovlab.orgmdpi.com The NER pathway is responsible for identifying and correcting bulky, helix-distorting DNA lesions, such as those caused by UV radiation or chemical carcinogens. The helicase activity of XPB is required to unwind the DNA around the damaged site to allow for its removal and replacement.

By binding to and inhibiting the XPB subunit of TFIIH, triptolide has been shown to impair the NER pathway. denistitovlab.orgmdpi.com This inhibition of DNA repair compromises genomic stability and can sensitize cells to DNA-damaging agents. worldscientific.com As with transcription, this compound's structural similarity to triptolide suggests it also carries this ability to interfere with DNA repair mechanisms through the inhibition of XPB/TFIIH.

Interaction with General Transcription Factors (e.g., TFIIH, XPB subunit)

Modulation of Key Intracellular Signaling Pathways

A primary and well-documented mechanism of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netrsc.org This pathway is a central regulator of inflammation, immune responses, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.

This compound disrupts this pathway by directly targeting the Inhibitor of κB Kinase β (IKKβ). researchgate.netnih.govresearchgate.net Specifically, molecular docking studies and functional assays have shown that this compound targets the ATP-binding domain of IKKβ. researchgate.netrsc.org IKKβ is the catalytic subunit of the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This phosphorylation marks IκBα for degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.

By inhibiting the kinase activity of IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. researchgate.net This leads to the downregulation of NF-κB target genes, such as the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2), and contributes significantly to the compound's anti-inflammatory and pro-apoptotic effects. researchgate.netresearchgate.net

| Target | Specific Site | Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| IKKβ (Inhibitor of κB Kinase β) | ATP-binding domain | Inhibition of kinase activity | Prevents IκBα phosphorylation and degradation, blocking NF-κB nuclear translocation and transactivation | researchgate.netrsc.orgnih.govresearchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triptolide |

| Cyclin A2 |

| Cyclin D1 |

| Cyclin E1 |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Cyclin-Dependent Kinase 4 (CDK4) |

| RNA Polymerase II (Pol II) |

| Xeroderma Pigmentosum group B (XPB) |

| Inhibitor of κB Kinase β (IKKβ) |

| Nuclear Factor-kappa B (NF-κB) |

| Inhibitor of NF-κB alpha (IκBα) |

| Cyclooxygenase-2 (COX-2) |

Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) Pathway Modulation

This compound has been observed to influence the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, a critical cascade in cellular processes like inflammation and cell proliferation. IL-6, a pleiotropic cytokine, typically initiates signaling by binding to its receptor, which in turn activates Janus kinases (JAKs). amegroups.org These activated JAKs then phosphorylate STAT3, leading to its dimerization and translocation to the nucleus, where it regulates the transcription of various target genes. nih.govresearchgate.net Dysregulation of the IL-6/STAT3 pathway is implicated in the pathogenesis of various diseases, including cancer, where it can promote tumorigenesis by affecting the cell cycle, angiogenesis, and immune evasion. nih.gov

The activation of STAT3 can create a positive feedback loop by inducing further IL-6 production. nih.gov This signaling pathway is also interconnected with other cellular pathways, including the PI3K/Akt and MAPK pathways. por-journal.com For instance, IL-6 signaling can also proceed through the PI3K-Akt pathway to influence processes like lymphangiogenesis. por-journal.com Given the central role of IL-6/STAT3 signaling in inflammation and cell survival, its modulation by compounds like this compound is a significant area of research. The angiogenic effects of STAT3 signaling can be complex, with the specific outcome appearing to be dependent on the context of other simultaneously activated signaling pathways. nih.gov

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including metabolism, cell growth, proliferation, and survival. cellsignal.com The pathway is typically activated by various upstream signals, such as those from receptor tyrosine kinases, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. cellsignal.comnih.gov Akt, also known as protein kinase B (PKB), is then recruited to the cell membrane where it is activated through a series of phosphorylation events. nih.govcreative-diagnostics.com

Once activated, Akt phosphorylates a wide range of downstream targets, thereby regulating numerous cellular processes. cellsignal.com For example, Akt can promote cell survival by inhibiting pro-apoptotic proteins and signals. cellsignal.com It also plays a significant role in cell cycle progression and metabolism. cellsignal.com The PI3K/Akt pathway is tightly regulated by phosphatases such as PTEN, which dephosphorylates PIP3, and PP2A, which dephosphorylates Akt. cellsignal.comcreative-diagnostics.com Aberrant activation of this pathway is a common feature in various diseases, including cancer, where it can contribute to neoplastic transformation. creative-diagnostics.com The pathway also intersects with other signaling networks, including the NF-κB pathway, which Akt can modulate through the phosphorylation of IKKα. cellsignal.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., JNK1 phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades, including the c-Jun N-terminal Kinase (JNK) pathway, that are central to the cellular response to a wide array of extracellular stimuli, including stress and inflammatory cytokines. assaygenie.com The JNK pathway, also known as the Stress-Activated Protein Kinase (SAPK) pathway, is activated by a phosphorylation cascade involving upstream kinases. assaygenie.comnih.gov This ultimately leads to the phosphorylation and activation of JNK isoforms, such as JNK1. nih.gov

Activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, which is a component of the AP-1 transcription factor complex. assaygenie.com This regulation of transcription factors allows the JNK pathway to influence critical cellular decisions related to apoptosis, inflammation, proliferation, and survival. assaygenie.com The JNK pathway can be activated by various stimuli, including inflammatory cytokines and environmental stressors. reactome.org Its activity is also subject to negative regulation by dual-specificity phosphatases (DUSPs) that can dephosphorylate JNK. nih.gov The MAPK pathways, including JNK, are known to be involved in regulating various aspects of germ cell development and can influence cell fate through the activation of downstream targets. mdpi.com

Downstream Effects on Cytokine and Pro-inflammatory Mediator Production

The modulation of signaling pathways by this compound ultimately impacts the production of downstream cytokines and other pro-inflammatory mediators. Cytokines are small, secreted proteins that are fundamental in orchestrating immune and inflammatory responses. nih.govthermofisher.com Pro-inflammatory cytokines, such as various interleukins (IL) and tumor necrosis factor-alpha (TNF-α), are produced by immune cells in response to pathogens or other stimuli. thermofisher.com

The production of these mediators is a key component of the inflammatory process, designed to recruit immune cells to the site of infection or injury and to coordinate a defense. thermofisher.com For instance, the invasion of intestinal epithelial cells by pathogens can trigger the production of pro-inflammatory cytokines like IL-8. nih.gov However, excessive or chronic production of pro-inflammatory cytokines can contribute to the pathology of various inflammatory diseases. wikipedia.org The regulation of these inflammatory mediators is complex, involving a balance between pro- and anti-inflammatory signals to maintain homeostasis. mdpi.com The release of cytokines can create a feedback loop, further amplifying the inflammatory response. thermofisher.com

Cellular Protein Targets and Interactions

Identification of Direct Binding Partners (e.g., IKKβ ATP-binding sites)

Research has identified direct molecular targets of this compound, providing insight into its mechanisms of action. One such identified target is the IκB kinase β (IKKβ) subunit. ijbs.com Studies have demonstrated that this compound can directly bind to IKKβ. ijbs.comnih.gov

Specifically, molecular docking studies and further experimental validation have suggested that this compound targets the ATP-binding sites of IKKβ. ijbs.comnih.gov By interacting with this site, this compound can inhibit the kinase activity of IKKβ. nih.gov This inhibition disrupts the NF-κB signaling pathway, as IKKβ is a crucial component in the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. nih.gov This mechanism has been shown to lead to the suppression of NF-κB transactivation and a reduction in the expression of downstream targets like COX-2. nih.gov

Table 1: Direct Protein Targets of this compound

| Target Protein | Binding Site/Mechanism | Downstream Pathway Affected | Reference |

|---|

Role in Heat Shock Protein (HSP) Modulation

Heat shock proteins (HSPs) are a group of highly conserved molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. nih.govresearchgate.net Their expression can be induced by various stressors, and they are involved in folding and preventing the aggregation of other proteins. nih.govmdpi.com

The expression of HSPs is regulated by heat shock transcription factors (HSFs), with HSF1 being a key mediator of the stress-induced expression of HSP genes. nih.govmdpi.com HSPs themselves can be involved in a negative feedback loop by regulating the activity of HSF1. nih.gov The modulation of HSPs is a complex process, with different patterns of HSP expression being characteristic of different cellular states, such as during macrophage differentiation and polarization. nih.gov Some HSPs, like Hsp22, have been shown to modulate the aggregation of proteins implicated in neurodegenerative diseases. upenn.edu The interplay between HSPs and inflammatory signaling is also an area of interest, as HSPs can modulate immune and inflammatory responses. mdpi.com

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Interleukin-6 (IL-6) |

| Triptolide |

| IKKβ |

| Akt |

| JNK1 |

| PTEN |

| PP2A |

| PIP3 |

| c-Jun |

| TNF-α |

| IL-8 |

| COX-2 |

| HSF1 |

Influence on Metalloproteinase Expression

This compound and its closely related parent compound, triptolide, have been shown to influence the expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) proteins. wikipedia.org The dysregulation of MMPs is implicated in various pathological processes. Research indicates that these compounds can suppress the expression of several key MMPs involved in tissue remodeling and disease progression.

Studies have demonstrated that this compound (TPD) can inhibit tumor angiogenesis by suppressing the expression of matrix metalloproteinase 2 (MMP-2). worldscientific.com MMP-2, also known as gelatinase A, plays a significant role in the breakdown of basement membranes, a critical step in tumor invasion and metastasis. nih.gov

The broader effects on MMPs are more extensively documented for triptolide. In human breast cancer cells (MCF-7), triptolide has been found to decrease the expression of MMP-9. nih.gov This inhibition is mediated through the suppression of the phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent downregulation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) activity, which are key transcription factors for the MMP-9 gene. nih.gov

Furthermore, in the context of arthritis models, triptolide (also referred to as PG490 in some studies) has been shown to inhibit the cytokine-induced expression of MMP-3 and MMP-13 in primary human osteoarthritic chondrocytes, bovine chondrocytes, and SW1353 human chondrosarcoma cells. nih.gov It also suppressed the induction of MMP-13 in human and bovine cartilage explants. nih.gov This inhibitory action extends to ADAMTS-4 (aggrecanase-1), another important protease in cartilage degradation. nih.gov The suppression of these cartilage-degrading enzymes highlights a potential mechanism for cartilage protection. nih.gov

| Compound | Affected Metalloproteinase | Cell Model/System | Key Findings | Reference |

|---|---|---|---|---|

| This compound | MMP-2 | Not specified | Suppresses expression, contributing to anti-angiogenic effects. | worldscientific.com |

| Triptolide | MMP-9 | MCF-7 human breast cancer cells | Decreased expression via inhibition of ERK, NF-κB, and AP-1 signaling. | nih.gov |

| Triptolide (PG490) | MMP-3, MMP-13 | Human OA chondrocytes, bovine chondrocytes, SW1353 cells | Inhibited cytokine-induced gene expression. | nih.gov |

| Triptolide (PG490) | ADAMTS-4 (Aggrecanase-1) | Bovine chondrocytes | Suppressed IL-1, IL-17, and TNF-alpha-induced expression. | nih.gov |

Modulation of 5-Lipoxygenase (5-LOX) Activity

The 5-lipoxygenase (5-LOX) pathway is a critical route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. mdpi.comnih.gov 5-LOX is the key enzyme that converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to potent inflammatory mediators like Leukotriene B4 (LTB4). nih.govnih.gov Research has identified that triptolide, a parent compound of this compound, can significantly modulate this pathway.